Regioisomeric Identity vs. 4-tert-Butyl Analog
The core differentiation of 2-Bromo-3-tert-butylphenol lies in its distinct regioisomeric structure compared to its commercially available analog, 2-Bromo-4-tert-butylphenol [1]. The target compound features a tert-butyl group meta to the hydroxyl, whereas the comparator places it para. This fundamental difference is confirmed by their unique InChIKeys: OZVUTYQBOHVNRZ-UHFFFAOYSA-N for the target compound versus FFRLMQPMGIMHHQ-UHFFFAOYSA-N for the comparator . While no direct, published head-to-head performance comparison exists, this structural distinction is the primary basis for procurement when a specific meta-substituted scaffold is required.
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 2-bromo-3-tert-butylphenol (CAS: 1243363-78-1) |
| Comparator Or Baseline | 2-bromo-4-tert-butylphenol (CAS: 2198-66-5) |
| Quantified Difference | InChIKey: OZVUTYQBOHVNRZ-UHFFFAOYSA-N (Target) vs. FFRLMQPMGIMHHQ-UHFFFAOYSA-N (Comparator) |
| Conditions | Chemical structure identity and database analysis |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for ensuring the fidelity of a synthetic route; substitution would lead to a different, and likely undesired, final product.
- [1] ChemSrc. 2-Bromo-3-tert-butylphenol. CAS: 1243363-78-1. (Accessed April 22, 2026). View Source
